![molecular formula C11H18ClNO B3077554 [2-(Mesityloxy)ethyl]amine hydrochloride CAS No. 1048664-12-5](/img/structure/B3077554.png)

[2-(Mesityloxy)ethyl]amine hydrochloride

Übersicht

Beschreibung

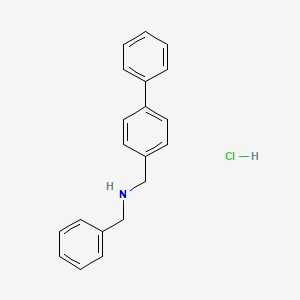

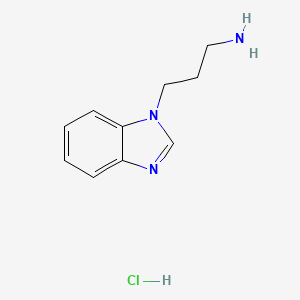

“[2-(Mesityloxy)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1048664-12-5 . It has a molecular weight of 215.72 and its IUPAC name is 2-(mesityloxy)ethanamine hydrochloride . The compound is typically stored at room temperature and is in solid form .

Molecular Structure Analysis

The molecular formula of this compound is C11H18ClNO . The InChI code is 1S/C11H17NO.ClH/c1-8-6-9(2)11(10(3)7-8)13-5-4-12;/h6-7H,4-5,12H2,1-3H3;1H .Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of chemical reactions. For instance, they can react with acyl chlorides in a nucleophilic addition/elimination reaction . The reaction involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine .Physical And Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm . In IR spectra, the N-H stretching absorption is less sensitive to hydrogen bonding than are O-H absorptions .Wissenschaftliche Forschungsanwendungen

1. Drug Delivery Systems

[2-(Mesityloxy)ethyl]amine hydrochloride has been implicated in the design and synthesis of novel drug delivery systems. Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine for the preparation of pH- and thermo-responsive chitosan hydrogels, showcasing its potential in creating smart hydrogels that respond to environmental stimuli. These hydrogels exhibit controlled drug release behaviors and are promising for targeted drug delivery, potentially enhancing bioavailability and solubilizing drugs for systemic delivery (Karimi et al., 2018).

2. Polymer Science and Engineering

The molecule has been used in the synthesis of polymers and copolymers, contributing significantly to the field of polymer science. Bütün et al. (2001) described the synthesis of near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers, elucidating their solution properties and demonstrating their potential in forming stable block copolymer micelles. This work opens avenues for the development of new polymeric materials with diverse applications, from drug delivery to nanotechnology (Bütün et al., 2001).

3. Contaminant Control in Pharmaceutical Preparations

The compound has been studied in the context of controlling contaminants in pharmaceutical preparations. Yang et al. (2009) investigated the formation and control of genotoxins (ethyl chloride and methyl chloride) during the preparation of tertiary amine hydrochloride salts, shedding light on procedures to minimize these impurities in drug candidates. This research is crucial for ensuring the safety and efficacy of pharmaceutical products (Yang et al., 2009).

4. Environmental Applications: CO2 Capture

The chemical has been referenced in studies related to environmental applications, particularly in CO2 capture. Maneeintr et al. (2009) discussed the synthesis of new amines or amino alcohols for post-combustion CO2 capture processes, aiming to incorporate the advantages of amine blends in single molecules or provide new materials for formulated solvents. The findings from this research contribute to our understanding of solvent performance in CO2 capture, potentially impacting strategies to mitigate environmental pollution (Maneeintr et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-6-9(2)11(10(3)7-8)13-5-4-12;/h6-7H,4-5,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNZKJGDJRVGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B3077478.png)

amine hydrochloride](/img/structure/B3077485.png)

![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)

![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)

![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)

![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)